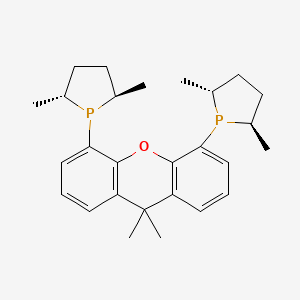
(2R,2'R,5R,5'R)-1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) typically involves the reaction of 9,9-dimethylxanthene with 2,5-dimethylphospholane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would need to be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could produce various substituted phospholanes.
科学的研究の応用
Chemistry
In chemistry, (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers, which is crucial for synthesizing enantiomerically pure compounds.
Biology
The compound’s role in biology may involve its use in the synthesis of biologically active molecules, including pharmaceuticals that require specific stereochemistry.
Medicine
In medicine, the compound can be used to produce drugs with high enantiomeric purity, which is essential for the efficacy and safety of many pharmaceuticals.
Industry
Industrially, this compound is valuable in the production of fine chemicals and pharmaceuticals, where asymmetric synthesis is required.
作用機序
The mechanism by which (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) exerts its effects involves its ability to coordinate with metal centers in catalytic processes. This coordination facilitates the formation of chiral centers in the products, making it a powerful tool in asymmetric synthesis.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A chiral phosphine ligand with applications in asymmetric hydrogenation.
Uniqueness
(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is unique due to its specific stereochemistry and the ability to induce chirality in catalytic processes. Its structure allows for efficient coordination with metal centers, making it highly effective in asymmetric synthesis.
特性
分子式 |
C27H36OP2 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-9,9-dimethylxanthene |
InChI |
InChI=1S/C27H36OP2/c1-17-13-14-18(2)29(17)23-11-7-9-21-25(23)28-26-22(27(21,5)6)10-8-12-24(26)30-19(3)15-16-20(30)4/h7-12,17-20H,13-16H2,1-6H3/t17-,18-,19-,20-/m1/s1 |
InChIキー |
HFLAILSQSPIJMB-UAFMIMERSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5[C@@H](CC[C@H]5C)C)C |
正規SMILES |
CC1CCC(P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5C(CCC5C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


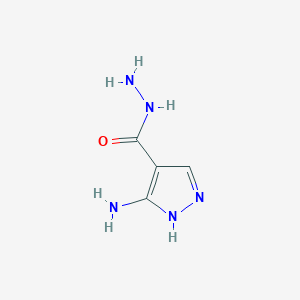
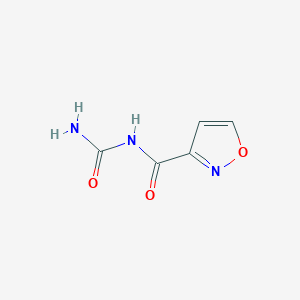
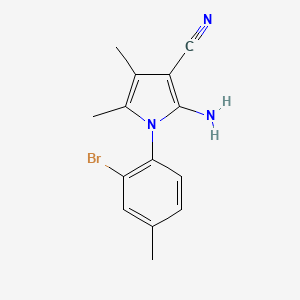
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
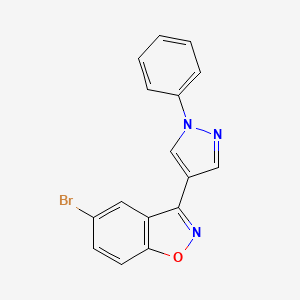
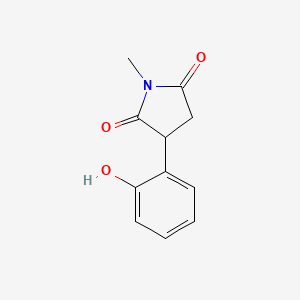
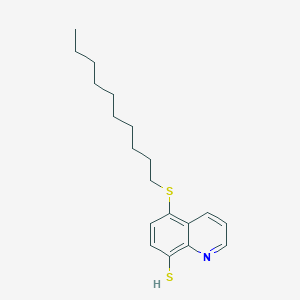
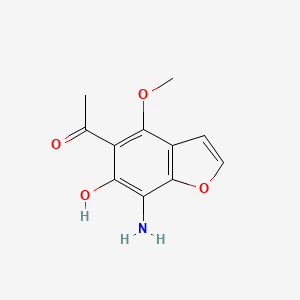
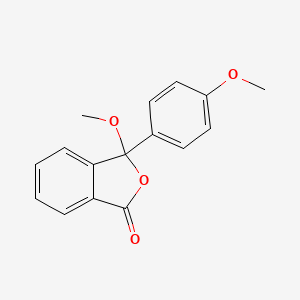

![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)


